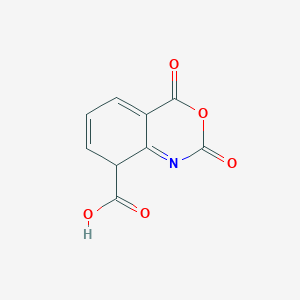![molecular formula C20H30N2O4 B12349644 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate is a synthetic compound belonging to the indole class of chemicals It is structurally characterized by an indole core with a dipropylaminoethyl side chain and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dipropylaminoethyl Side Chain: The side chain can be introduced via alkylation reactions. For instance, the indole derivative can be reacted with 2-chloro-N,N-dipropylethylamine in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl group on the indole ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the indole ring or the acetate group.
Substitution: Nucleophilic substitution reactions can occur at the dipropylaminoethyl side chain, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine agonist.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate involves its interaction with molecular targets such as dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can influence various signaling pathways in the brain, potentially leading to therapeutic effects in conditions like Parkinson’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ropinirole: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, used as a dopamine agonist in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with a similar mechanism of action but different chemical structure.
Uniqueness
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate is unique due to its specific structural features, such as the acetate group, which may confer distinct pharmacokinetic properties compared to other dopamine agonists. This uniqueness can influence its absorption, distribution, metabolism, and excretion, potentially leading to different therapeutic outcomes.
Propriétés
Formule moléculaire |
C20H30N2O4 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
acetic acid;[3-[2-(dipropylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H26N2O2.C2H4O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21;1-2(3)4/h6-8,13,19H,4-5,9-12H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
IGOODFMYAIPNQA-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)


![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)

![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)


![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
